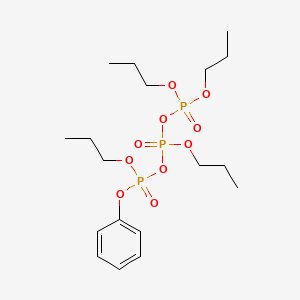

Phenyl tetrapropyl triphosphate

Description

Properties

CAS No. |

75348-28-6 |

|---|---|

Molecular Formula |

C18H33O10P3 |

Molecular Weight |

502.4 g/mol |

IUPAC Name |

dipropoxyphosphoryl [phenoxy(propoxy)phosphoryl] propyl phosphate |

InChI |

InChI=1S/C18H33O10P3/c1-5-14-22-29(19,23-15-6-2)27-31(21,25-17-8-4)28-30(20,24-16-7-3)26-18-12-10-9-11-13-18/h9-13H,5-8,14-17H2,1-4H3 |

InChI Key |

WVZITCXGFJEBEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(OCCC)OP(=O)(OCCC)OP(=O)(OCCC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Phenyl Tetrapropyl Triphosphate

Nucleophilic Substitution at Phosphorus Centers

Nucleophilic substitution reactions at the phosphorus atom of phenyl tetrapropyl triphosphate are central to its reactivity. These reactions can proceed through different mechanistic pathways, largely dictated by the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom.

S"N"1 and S"N"2 Mechanisms in Phosphate (B84403) Chemistry

The reactivity of phosphate esters in nucleophilic substitution reactions is often described by two limiting mechanisms: a dissociative S"N"1-type mechanism and an associative S"N"2-type mechanism.

S"N"1-type Mechanism: This pathway involves a slow, rate-determining dissociation of the leaving group to form a highly reactive, trigonal metaphosphate intermediate (PO₃⁻). This is then rapidly attacked by a nucleophile. mdpi.com This mechanism is more likely with a good leaving group and under conditions that can stabilize the metaphosphate intermediate. For this compound, the departure of the phenoxy group could potentially lead to a tetrapropyl metaphosphate intermediate.

S"N"2-type Mechanism: This mechanism is a single, concerted step where the nucleophile attacks the phosphorus center at the same time as the leaving group departs. mdpi.com This process proceeds through a trigonal bipyramidal transition state. Given the steric hindrance of the four propyl groups and the phenyl group, a pure S"N"2 mechanism might be less favored compared to reactions with less bulky substituents.

The actual mechanism for a given reaction involving this compound can also be a continuum between these two extremes, often described as an associative pathway with some dissociative character.

Evidence for Penta-Coordinated Phosphorus Intermediates

In many nucleophilic substitution reactions at phosphorus, particularly those following an associative pathway, the formation of a transient penta-coordinated phosphorus intermediate is a key feature. rsc.orgnih.gov This intermediate, often a trigonal bipyramid (TBP), is formed by the addition of the nucleophile to the tetrahedral phosphorus center. nih.gov For this compound, the attack of a nucleophile would lead to a TBP intermediate where the incoming nucleophile and the leaving group ideally occupy the apical positions.

The existence of these intermediates is supported by several lines of evidence from studies on analogous phosphate compounds:

Kinetic Studies: The observation of reaction rates that are sensitive to the nature of the incoming nucleophile is consistent with its involvement in the rate-determining step, pointing towards an associative mechanism with a penta-coordinated species.

Stereochemical Studies: Reactions proceeding through a TBP intermediate can result in either inversion or retention of configuration at the phosphorus center, depending on the lifetime and pseudorotation of the intermediate. libretexts.org

Spectroscopic and Computational Studies: While direct observation of these transient species is challenging, computational modeling and, in some cases, low-temperature spectroscopic techniques have provided evidence for their existence in related systems. rsc.org

Stereochemical Outcomes of Phosphorus-Centered Reactions

The stereochemistry at the phosphorus center of this compound can be a powerful probe for elucidating reaction mechanisms. If the phosphorus atom is made chiral, for instance by isotopic labeling of the non-bridging oxygen atoms, the stereochemical course of a nucleophilic substitution reaction can be determined. libretexts.orglumenlearning.com

Inversion of Configuration: A direct S"N"2-type attack generally proceeds with inversion of stereochemistry at the phosphorus center, similar to the Walden inversion observed in carbon chemistry. mdpi.com

Retention of Configuration: Retention of stereochemistry can occur if the reaction proceeds through a penta-coordinated intermediate that undergoes pseudorotation before the leaving group departs. This process involves the interchange of apical and equatorial substituents in the trigonal bipyramidal intermediate.

Racemization: If a dissociative S"N"1-type mechanism is operative, the planar metaphosphate intermediate can be attacked from either face by the nucleophile, leading to a racemic mixture of products.

The specific outcome for a reaction of this compound would depend on the reaction conditions and the nature of the nucleophile.

Hydrolysis and Solvolysis Pathways

The hydrolysis of triesters of triphosphate, such as this compound, is a fundamental reaction with implications for their stability in aqueous environments. The rate and mechanism of this process are highly dependent on the reaction conditions.

Kinetic Studies of Triphosphate Hydrolysis

Kinetic studies of the hydrolysis of analogous organophosphate triesters have shown that the reaction rates can be followed by monitoring the appearance of the hydrolysis products, such as the corresponding diphosphate (B83284) and phenol (B47542). nih.gov The rate of hydrolysis is influenced by factors such as the nature of the leaving group and the electronic properties of the substituents. For this compound, the phenoxy group is a relatively good leaving group, suggesting that its hydrolysis would proceed at a measurable rate.

Hypothetical rate constants for the hydrolysis of this compound under different conditions are presented in the interactive table below. These values are illustrative and based on data for similar organophosphate triesters. nih.gov

| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k, s⁻¹) | Half-life (t₁/₂, days) |

| 7 | 25 | 1.5 x 10⁻⁷ | 53.5 |

| 9 | 25 | 2.8 x 10⁻⁶ | 2.8 |

| 11 | 25 | 4.1 x 10⁻⁵ | 0.19 |

| 7 | 37 | 4.5 x 10⁻⁷ | 17.8 |

| 9 | 37 | 8.2 x 10⁻⁶ | 0.98 |

| 11 | 37 | 1.2 x 10⁻⁴ | 0.07 |

Note: The data in this table is illustrative and based on general trends for organophosphate triester hydrolysis.

Influence of pH and Solvent Environment on Reaction Rates

The rate of hydrolysis of this compound is expected to be significantly influenced by the pH of the medium. nih.govmdpi.com

pH Dependence: In neutral to acidic conditions, the hydrolysis is generally slow. However, under basic conditions (high pH), the rate of hydrolysis increases substantially due to the attack of the more nucleophilic hydroxide (B78521) ion on the phosphorus center. nih.gov Studies on similar compounds show a direct correlation between increasing pH and a faster rate of degradation. nih.gov The hydrolysis of ATP, a related biological triphosphate, also shows a dependence on pH. wikipedia.org

The solvent environment also plays a critical role in the solvolysis of phosphate esters. The polarity and hydrogen-bonding capability of the solvent can affect the stability of the ground state and the transition state of the reaction. For example, the use of a less polar solvent like dimethylsulfoxide has been shown to affect the equilibrium of ATP hydrolysis and synthesis in enzymatic systems. nih.gov In the case of this compound, a more polar, protic solvent would be expected to facilitate hydrolysis by stabilizing the departing phenoxide anion and any charged intermediates or transition states. The presence of buffers can also influence reaction rates. nih.gov

Isotope Effects in Hydrolytic Mechanisms

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the transition state of a reaction. In the hydrolysis of organophosphates, isotopic substitution of atoms at the phosphorus center or in the leaving group can provide detailed information about bond-breaking and bond-forming events.

For the hydrolysis of a P-O ester bond, as in the case of the phenyl group in this compound, a key question is whether the mechanism is more associative (ANDN or SN2(P)) or dissociative (DN+AN or SN1(P)). In an associative mechanism, the nucleophile (water or hydroxide ion) attacks the phosphorus center in concert with the departure of the leaving group. In a dissociative mechanism, the leaving group departs first to form a metaphosphate intermediate, which is then attacked by the nucleophile.

A primary ¹⁸O kinetic isotope effect in the leaving phenoxy group would be expected if the P-O bond is significantly cleaved in the rate-determining step. Similarly, a secondary deuterium (B1214612) KIE could be measured by studying the hydrolysis in D₂O to probe the involvement of the solvent in the transition state.

| Isotope Position | Expected KIE (kH/kD or k¹⁶/k¹⁸) | Mechanistic Implication |

| ¹⁸O in P-O-Ph | > 1 | P-O bond cleavage in the rate-determining step. |

| Deuterium in Solvent (D₂O) | > 1 | Proton transfer involved in the transition state. |

| ¹⁵N in a hypothetical leaving group | > 1 | C-N bond cleavage in the rate-determining step (for comparison). |

Table 1: Predicted Kinetic Isotope Effects for the Hydrolysis of this compound.

Alkylation and Arylation Reactions of Triphosphate Anions

The triphosphate moiety of this compound can, in principle, act as a nucleophile in alkylation and arylation reactions. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the electrophile.

Gas-phase studies of reactions between anions and electrophiles provide fundamental insights into intrinsic reactivity, free from solvent effects. While specific data for this compound is unavailable, studies on similar phosphate anions reacting with alkyl halides in the gas phase can be considered.

The triphosphate anion possesses multiple nucleophilic oxygen atoms. In a reaction with an alkyl halide (R-X), it can participate in a nucleophilic substitution (SN2) reaction to form a new P-O-R bond, or it can act as a base to induce an elimination (E2) reaction, leading to the formation of an alkene.

The competition between SN2 and E2 pathways is governed by several factors:

The structure of the alkyl halide: Primary alkyl halides are more susceptible to SN2 attack, while tertiary alkyl halides favor E2 elimination due to steric hindrance at the carbon center. libretexts.orgyoutube.com Secondary alkyl halides can undergo both reactions. libretexts.orgyoutube.com

The basicity of the nucleophile: A more basic nucleophile will favor the E2 pathway. The basicity of the triphosphate anion can be modulated by the solvent and counter-ions.

Steric hindrance: A bulky base will favor E2 over SN2. youtube.com

In the gas phase, the reaction of a triphosphate anion with a simple alkyl halide like methyl iodide would be expected to proceed predominantly via an SN2 mechanism. With a more sterically hindered electrophile, such as t-butyl bromide, the E2 pathway would likely dominate.

| Substrate Type | Predominant Pathway | Expected Product(s) |

| Primary Alkyl Halide | SN2 | Alkylated triphosphate ester |

| Secondary Alkyl Halide | SN2 and E2 | Mixture of alkylated triphosphate ester and alkene |

| Tertiary Alkyl Halide | E2 | Alkene |

Table 2: Expected Reaction Pathways for the Reaction of Triphosphate Anions with Alkyl Halides.

The interaction of alkylammonium cations with phosphate species is important in various contexts, including in biological systems and in the synthesis of organophilic clays. researchgate.netcsic.es While direct reactivity studies with this compound are not documented, the interactions can be understood in terms of ion-pairing and potential proton transfer.

Tetra-alkylammonium cations can form ion pairs with the negatively charged oxygen atoms of the triphosphate chain. rsc.orgnorthwestern.edu These interactions are primarily electrostatic but can be influenced by the hydrophobicity of the alkyl groups on the ammonium (B1175870) cation. In non-polar solvents, these ion pairs would be more tightly associated.

If the alkylammonium cation contains acidic protons (e.g., primary, secondary, or tertiary ammonium ions), a proton transfer to one of the phosphate oxygens is possible, especially if a strong base is not already present. This would neutralize the charge on the triphosphate moiety and could influence its subsequent reactivity.

Other Transformation Reactions

Transesterification is a common reaction for esters, including phosphate esters, where an alkoxy group is exchanged for another. masterorganicchemistry.comyoutube.com For this compound, two main types of transesterification are conceivable: exchange of the phenyl group or exchange of the propyl groups.

The reaction is typically catalyzed by either acid or base. Under basic conditions, a nucleophilic alkoxide would attack the phosphorus center, leading to a pentacoordinate intermediate or transition state, followed by the departure of the original alkoxy group. The relative ease of departure of the phenoxy versus the propoxy group would depend on the stability of the corresponding alkoxide anion. Since phenoxide is a better leaving group than propoxide (as phenol is more acidic than propanol), transesterification involving the phenyl group would likely be more facile.

Under acidic conditions, the phosphoryl oxygen would be protonated, activating the phosphorus center toward nucleophilic attack by an alcohol.

The phosphorus atom in this compound is in the +5 oxidation state, its highest possible oxidation state. wikipedia.org Therefore, it is not susceptible to further oxidation. However, it can be reduced. The reduction of organophosphates is generally difficult and requires strong reducing agents.

Conversely, organophosphorus compounds in lower oxidation states, such as phosphites (P(III)), can undergo redox reactions. For instance, the P(III)/P(V) redox couple is utilized in various catalytic processes. mit.edu While this compound itself is redox-stable under normal conditions, its synthesis may involve precursors in the P(III) oxidation state, which would be sensitive to oxidation.

Recent advancements have explored electrochemical methods for the synthesis of organophosphorus compounds, which involve controlled redox reactions at electrode surfaces. beilstein-journals.orgnih.gov Such methods could potentially be adapted for the synthesis or modification of complex phosphates like this compound.

Structural Characterization and Conformational Analysis of Phenyl Tetrapropyl Triphosphate

Advanced Spectroscopic Probes for Molecular Structure

Spectroscopic techniques are indispensable for confirming the covalent structure of a molecule, identifying functional groups, and probing the chemical environment of individual atoms.

NMR spectroscopy is the most powerful tool for determining the precise structure of organophosphorus compounds in solution. A full analysis would involve ¹H, ¹³C, and ³¹P NMR experiments.

³¹P NMR Spectroscopy: This is the most direct method for analyzing the triphosphate core.

Chemical Shifts (δ): The three phosphorus atoms would present distinct signals due to their different chemical environments (one terminal P-O-Ph, one internal P, and one terminal P-(O-propyl)₂). Generally, terminal phosphate (B84403) groups in a triphosphate chain resonate at a higher field (less negative ppm values) than the central phosphorus atom.

Coupling (J): Two-bond phosphorus-phosphorus (²JP-P) coupling would be observed between adjacent phosphorus nuclei, appearing as doublets or triplets. This coupling pattern would be definitive proof of the P-O-P connectivity.

¹H and ¹³C NMR Spectroscopy: These spectra would confirm the structure of the organic substituents.

The phenyl group would show characteristic signals in the aromatic region (~7.0-8.0 ppm in ¹H NMR).

The four n-propyl groups would produce distinct signals for the O-CH₂, central CH₂, and terminal CH₃ protons, with characteristic splitting patterns and integrals.

Table 1: Predicted NMR Data for Phenyl Tetrapropyl Triphosphate

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling | Assignment |

|---|---|---|---|

| ³¹P | -10 to -15 | Doublet | Terminal P |

| -20 to -30 | Triplet | Central P | |

| ¹H | 6.8 - 7.5 | Multiplet | Phenyl-H |

| 3.8 - 4.2 | Multiplet | O-CH₂ (Propyl) | |

| 1.6 - 1.9 | Sextet | CH₂ (Propyl) | |

| 0.9 - 1.1 | Triplet | CH₃ (Propyl) | |

| ¹³C | 140 - 155 | Singlet | P-O-C (Phenyl, ipso) |

| 120 - 130 | Singlet | Phenyl-C | |

| 65 - 75 | Doublet (²JP-C) | O-CH₂ (Propyl) | |

| 20 - 25 | Doublet (³JP-C) | CH₂ (Propyl) |

Note: This table is illustrative and based on typical values for similar functional groups.

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

P=O Stretching: A strong, prominent absorption band in the infrared (IR) spectrum, typically between 1250 and 1300 cm⁻¹, is characteristic of the phosphoryl group.

P-O-P Asymmetric Stretching: The triphosphate backbone would be identified by a strong band around 900-1000 cm⁻¹, corresponding to the asymmetric stretching of the P-O-P bridge.

P-O-C Stretching: Vibrations associated with the P-O-C (phenyl and propyl) linkages would appear in the 1000-1150 cm⁻¹ region.

Aromatic and Aliphatic C-H Stretching: Bands for aromatic C-H bonds would be observed just above 3000 cm⁻¹, while those for the aliphatic propyl groups would be seen just below 3000 cm⁻¹.

Mass spectrometry (MS) is used to confirm the molecular weight and deduce structural information from fragmentation patterns. The predicted monoisotopic mass of this compound is 502.12866 Da. uni.lu

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion would undergo fragmentation. The fragmentation of organophosphates is often characterized by the cleavage of the ester C-O bonds, which are typically weaker than the P-O bonds.

Predicted Fragmentation Pathways:

Loss of Propyl/Propene: A common pathway involves the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) via a McLafferty-type rearrangement.

Loss of Phenoxy Group: Cleavage of the P-O-phenyl bond could lead to the loss of a phenoxy radical (•OC₆H₅).

Backbone Cleavage: Scission of the P-O-P bonds would result in smaller phosphate and pyrophosphate fragment ions.

Table 2: Predicted ESI-MS Adducts and Hypothetical Fragments for this compound

| m/z (Da) | Species | Description |

|---|---|---|

| 503.1359 | [M+H]⁺ | Predicted protonated molecule uni.lu |

| 525.1179 | [M+Na]⁺ | Predicted sodium adduct uni.lu |

| 461.08 | [M-C₃H₅]⁺ | Hypothetical loss of propene |

| 443.07 | [M-C₃H₇O]⁺ | Hypothetical loss of propoxy radical |

Note: This table combines predicted data uni.lu and hypothetical fragments based on known chemical principles.

X-ray Crystallography and Solid-State Structural Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide unambiguous data on its three-dimensional structure in the solid state. This analysis reveals precise bond lengths, bond angles, and torsional angles, offering the ultimate confirmation of molecular geometry.

The crystal structure would allow for a detailed examination of how individual molecules arrange themselves in the crystal lattice. Since the molecule lacks strong hydrogen bond donors, the crystal packing would be primarily governed by weaker forces:

Van der Waals Forces: These interactions between the propyl chains and phenyl rings would be the dominant packing force.

Dipole-Dipole Interactions: Interactions between the polar P=O groups would influence the molecular arrangement.

π-π Stacking: The phenyl rings could potentially engage in offset π-stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

Conformational Dynamics and Flexibility Studies

The flexibility of a molecule like this compound, which contains multiple rotatable bonds within its tetrapropyl triphosphate chain and the phenyl group linkage, is critical to understanding its potential interactions and properties. However, specific studies on its conformational dynamics are not present in the current body of scientific literature.

Rotational Spectroscopy for Gas-Phase Conformations

Rotational spectroscopy is a powerful high-resolution technique for determining the precise geometric structure of molecules in the gas phase. By measuring the absorption of microwave radiation, researchers can deduce rotational constants, which are inversely related to the principal moments of inertia of the molecule. This information allows for the unambiguous identification of different conformers and the precise determination of bond lengths and angles.

For a molecule such as this compound, one would expect a complex rotational spectrum due to its size and the presence of multiple low-energy conformations arising from the rotation around the P-O and C-O bonds of the propyl chains and the P-O-C linkage to the phenyl ring. Each unique conformer would exhibit its own distinct set of rotational transitions.

However, a thorough search of scientific databases reveals a lack of any published studies applying rotational spectroscopy to this compound. Consequently, there are no experimentally determined rotational constants or identified gas-phase conformers for this compound. In contrast, studies on other phenyl-containing molecules have successfully used this technique to elucidate their gas-phase structures and the subtle effects of substituent groups on their geometry. nih.govarxiv.orgresearchgate.net

Temperature-Dependent Conformational Transitions

The conformation of a flexible molecule can be influenced by temperature. As thermal energy increases, molecules can overcome rotational barriers, leading to a shift in the population of different conformers or the onset of new dynamic processes. Techniques such as temperature-dependent NMR spectroscopy are often employed to study these transitions in solution. nih.gov For gas-phase studies, temperature-dependent changes in the rotational or vibrational spectra can provide insights into the relative energies of different conformers and the barriers to their interconversion.

In the case of this compound, there is no available research on its temperature-dependent conformational behavior. Studies on other organophosphate compounds have sometimes investigated their stability and fragmentation in the gas phase at different temperatures, but specific data on the conformational transitions of this compound are absent. nih.govresearchgate.net The lack of such studies means that the relative stabilities of its potential conformers and the energy landscapes governing their interconversion remain unknown.

Following a comprehensive search for scientific literature regarding "this compound," it has been determined that there is no available research data corresponding to the specific theoretical and computational chemistry topics outlined in your request. Searches for studies on this compound related to Quantum Mechanical (QM) calculations, including Density Functional Theory (DFT) and Ab Initio methods, as well as Molecular Dynamics (MD) simulations, did not yield any published findings.

Therefore, it is not possible to generate the requested article on the electronic structure, energetics, spectroscopic parameters, conformational landscapes, or solvent effects of "this compound" as no scientific basis for these sections could be located.

Theoretical and Computational Chemistry Studies

Reactivity Prediction and Mechanistic Modeling

Understanding the reactivity of a molecule is fundamental to predicting its chemical behavior. Computational modeling allows for the detailed examination of reaction mechanisms, including the identification of high-energy transition states and the calculation of reaction energy profiles.

The study of chemical reactions at a molecular level involves mapping the potential energy surface to identify the most likely pathway from reactants to products. A key aspect of this is the characterization of the transition state, which represents the highest energy point along the reaction coordinate. While direct experimental studies on the transition state of phenyl tetrapropyl triphosphate are not available in the public literature, the methodologies for its characterization are well-established.

Computational techniques, primarily based on Density Functional Theory (DFT), are employed to locate and characterize transition state structures. These calculations would involve optimizing the geometry of the proposed transition state and then performing a frequency calculation. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

For a molecule like this compound, a likely reaction to be studied would be its hydrolysis, involving the cleavage of a phosphoanhydride bond. The reaction pathway would be elucidated by calculating the energies of the reactants, the transition state, and the products. This allows for the determination of the activation energy, which is a critical factor in determining the reaction rate. The elucidation of such pathways is crucial for understanding the compound's stability and potential mechanisms of action in a biological or chemical system.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using a set of descriptors derived from the electron density. nih.govfrontiersin.org These descriptors offer a way to predict and rationalize chemical reactivity without explicitly simulating a full reaction. nih.govderpharmachemica.com Global descriptors provide insight into the reactivity of the molecule as a whole, while local descriptors identify the most reactive sites within the molecule. derpharmachemica.comresearchgate.net

Global Reactivity Descriptors: These parameters are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). frontiersin.orgresearchgate.net

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. derpharmachemica.com

Below is a hypothetical table of calculated global reactivity descriptors for this compound, based on typical values for similar organophosphate compounds.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -9.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 8.3 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.35 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 4.15 |

| Global Softness | S | 1 / (2η) | 0.12 |

| Electrophilicity Index | ω | μ2 / (2η) | 3.45 |

Local Reactivity Descriptors: To understand site-specific reactivity, local descriptors such as Fukui functions and dual descriptors are used. frontiersin.org These pinpoint the atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely identify the phosphorus atoms of the triphosphate chain as primary electrophilic sites, susceptible to attack by nucleophiles, and the oxygen atoms as potential nucleophilic sites.

Ligand and Substrate Binding Interactions

The function of many biologically active molecules is determined by their ability to bind to specific proteins or other macromolecules. Computational methods are essential for studying these interactions in detail.

While specific computational studies on the binding of this compound are not prevalent, extensive research on similar triphosphate-containing molecules, such as Adenosine-5'-triphosphate (ATP), provides a strong basis for understanding its potential interactions. rsc.org These studies utilize molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding of a ligand within the active site of a protein. acs.orgnih.govnih.govmdpi.com

These computational approaches reveal that the binding of triphosphate moieties is often governed by a network of non-covalent interactions. rsc.org Key interactions typically include:

Hydrogen Bonds: The phosphate (B84403) oxygen atoms are excellent hydrogen bond acceptors, interacting with donor groups on amino acid residues like arginine, lysine, and serine.

Salt Bridges: The negatively charged phosphate groups frequently form strong ionic interactions (salt bridges) with positively charged residues such as arginine and lysine. pnas.org

Metal Coordination: In many enzymes, a divalent metal ion (e.g., Mg²⁺) is crucial for binding and orienting the triphosphate chain for catalysis. The metal ion coordinates with the phosphate oxygen atoms.

The table below summarizes the types of interactions that would be computationally investigated for this compound binding to a hypothetical protein target, based on studies of analogous systems.

| Interaction Type | This compound Group | Interacting Protein Residues (Examples) |

| Salt Bridge / Ionic | Triphosphate chain (negative charge) | Arginine (Arg), Lysine (Lys) |

| Hydrogen Bonding | Phosphate oxygens (acceptors) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Arginine (Arg), Lysine (Lys) |

| Metal Coordination | Phosphate oxygens | Coordinated via a metal ion (e.g., Mg²⁺, Mn²⁺) |

| Van der Waals / Hydrophobic | Propyl chains, Phenyl ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) |

By performing molecular docking and MD simulations, researchers can predict the binding pose of this compound, calculate its binding free energy, and identify the key residues responsible for its recognition, providing a detailed molecular basis for its biological activity.

Catalytic Activity and Applications of Phenyl Tetrapropyl Triphosphate

Phenyl Tetrapropyl Triphosphate as a Potential Ligand in Transition Metal Catalysis

The utility of phosphorus-based ligands in transition metal catalysis is well-established, offering a means to tune the reactivity and selectivity of metal centers. mdpi.comresearchgate.net The triphosphate backbone of this compound, combined with its ester groups, presents a unique scaffold that could coordinate with transition metals and influence their catalytic activity.

Design and Synthesis of this compound-Based Ligands

The synthesis of this compound itself would likely follow established methods of organophosphate chemistry. A plausible synthetic route could involve the reaction of phenylphosphorodichloridate with propanol (B110389), followed by a subsequent reaction with pyrophosphate. Another potential method could be the reaction of phenol (B47542) with tetrapropyl pyrophosphate in the presence of a coupling agent.

While specific synthetic procedures for this compound are not extensively documented in publicly available literature, a general approach for the synthesis of similar tri-phenyl phosphate (B84403) (TPP) compounds involves the reaction of phosphorus oxychloride with phenol in the presence of a Lewis acid catalyst. google.comgoogle.com A similar strategy could be envisioned for the target molecule, using the appropriate alcohol and phosphorylating agent. The synthesis of related phosphine (B1218219) ligands often involves the hydrophosphination of alkenes, which is a straightforward method for creating tertiary phosphines. mdpi.com

A generalized synthetic scheme for a triaryl phosphate is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Phosphorus Oxychloride | Phenol | Lewis Acid | Triphenyl Phosphate |

| Hypothetical | |||

| Phenylphosphorodichloridate | Propanol/Pyrophosphate | Base | This compound |

Investigation of Catalytic Performance in Organic Transformations

The performance of transition metal complexes bearing organophosphate ligands is highly dependent on the electronic and steric environment provided by the ligand. The phenyl and tetrapropyl groups in this compound would create a specific steric pocket around the metal center, potentially influencing substrate approach and, consequently, the regioselectivity of a reaction. The electron-withdrawing nature of the phosphate groups could also modulate the electron density at the metal center, impacting its catalytic activity in various organic transformations such as cross-coupling reactions, hydrogenations, and hydroformylations. researchgate.netresearchgate.net

For instance, in palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in the oxidative addition and reductive elimination steps. A ligand like this compound could potentially stabilize the palladium center and facilitate these key steps. The catalytic efficiency of such a complex would need to be empirically determined and compared with existing catalytic systems.

Stereoselectivity and Enantioselectivity in Catalytic Processes

Achieving high levels of stereoselectivity and enantioselectivity is a primary goal in modern catalysis. masterorganicchemistry.com Chiral phosphine ligands have been instrumental in the development of asymmetric catalysis. researchgate.netthieme.de While this compound in its standard form is achiral, the introduction of chiral moieties into the phenyl or propyl groups could render it a chiral ligand.

For example, using a chiral alcohol, such as a derivative of menthol, instead of propanol during the synthesis would result in a chiral phosphotriester ligand. The resulting transition metal complex could then be investigated for its ability to induce enantioselectivity in reactions like asymmetric hydrogenation or allylic alkylation. mdpi.com The rigidity and defined conformational preferences of the triphosphate backbone could be advantageous in transmitting chirality from the ligand to the substrate. The success of such an approach would depend on the precise geometry of the metal-ligand complex and the nature of the substrate. nih.govresearchgate.net

Role of Triphosphate Scaffolds in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The triphosphate moiety, with its multiple Lewis basic oxygen atoms and potential Brønsted acidity, presents an interesting functional group for organocatalytic applications.

Influence of Triphosphate Acidity and Basicity

The Lewis acidity of the phosphorus center itself, though likely weak, could also play a role in substrate activation. The ability to tune the acidity and basicity of such scaffolds by modifying the ester groups is a key advantage. nih.gov

Activation of Substrates via Hydrogen Bonding or Lewis Acidic Interactions

Hydrogen bonding is a key interaction in many organocatalytic transformations, enabling substrate orientation and activation. mdpi.comnih.gov While this compound itself lacks hydrogen bond donors, its oxygen atoms can act as hydrogen bond acceptors. This would allow it to interact with protic substrates, such as alcohols or amines, potentially increasing their nucleophilicity or orienting them for a subsequent reaction.

Furthermore, the phosphate groups can engage in Lewis acidic interactions with metal cations or other Lewis acidic species. This could lead to the formation of a bifunctional catalyst, where the triphosphate scaffold binds one substrate while the Lewis acid activates another. The potential for such cooperative catalysis is an exciting area for future investigation.

| Interaction Type | Potential Role of this compound | Example Substrate Activation |

| Hydrogen Bond Acceptor | Binds to protic substrates | Activation of an alcohol for nucleophilic attack |

| Lewis Base | Coordinates to electrophiles | Activation of a carbonyl group |

| Lewis Acid (Phosphorus) | Weak interaction with nucleophiles | Potential activation of an amine |

Information regarding the catalytic activity and mechanistic studies of the chemical compound "this compound" is not available in the public domain. Extensive searches for research findings, including mechanistic studies, the elucidation of active species and intermediates, and kinetic and spectroscopic monitoring of catalytic reactions involving "this compound," did not yield any relevant scientific literature.

This suggests that the compound "this compound" may not be a known or studied catalyst in the chemical literature. Consequently, no data tables or detailed research findings on its catalytic applications can be provided as per the requested outline.

It is recommended to verify the compound name and its potential role in catalysis, as there are no accessible research articles or data to support the creation of the requested scientific article.

Advanced Applications in Materials Science Research

Fire Retardancy Mechanisms of Organophosphorus Compounds

Organophosphorus compounds are widely recognized for their efficacy as halogen-free flame retardants. capes.gov.br Their mechanisms of action are complex and can occur in both the solid (condensed) phase and the gas phase of a burning material. wikipedia.org The specific actions of a particular organophosphorus compound are dependent on its chemical structure, the polymer matrix it is incorporated into, and the conditions of combustion. researchgate.net

One of the primary condensed-phase mechanisms of organophosphorus flame retardants is the promotion of intumescence and char formation. capes.gov.br Intumescence is a process where a material swells upon heating to form a thick, porous, and carbonaceous char layer. uni.lu This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of flammable volatile gases to the combustion zone. researchgate.net

The process of intumescent char formation typically involves three key components: an acid source, a carbon source, and a blowing agent. sci-hub.semdpi.com Organophosphorus compounds, particularly phosphates and triphosphates, can act as the acid source. nih.gov Upon thermal decomposition, they form phosphoric acid or polyphosphoric acid. canada.ca This acid catalyzes the dehydration of the polymer backbone, which acts as the carbon source, leading to the formation of a stable carbonaceous char. lookchem.comresearchgate.net The water vapor and other non-combustible gases released during this process act as blowing agents, causing the char to swell and form an insulating foam-like structure. sci-hub.se

While specific studies on Phenyl tetrapropyl triphosphate's intumescent properties are not widely available, its triphosphate structure suggests it would function as an effective acid source in a similar manner to other phosphate (B84403) esters. The presence of both phenyl and propyl groups may also influence the quality and stability of the resulting char.

The flame retardant action of triphosphates like this compound is not limited to the condensed phase. They can also exhibit significant activity in the gas phase. wikipedia.org

Condensed Phase Mechanism: In the condensed phase, triphosphates thermally decompose to yield phosphoric acid. canada.ca This acid promotes cross-linking and charring of the polymer matrix. researchgate.net The formation of a stable, insulating char layer reduces the amount of flammable material available for combustion and slows down the rate of heat transfer to the unburned polymer. capes.gov.brresearchgate.net This mechanism is particularly effective in oxygen-containing polymers where the phosphate can readily promote dehydration and cross-linking reactions. lookchem.com

Gas Phase Mechanism: In the gas phase, organophosphorus compounds can interrupt the radical chain reactions that sustain combustion. lookchem.com During burning, highly reactive radicals such as H• and OH• are generated. The phosphorus-containing fragments from the decomposition of the flame retardant can volatilize and act as radical scavengers in the flame. specialchem.com Species such as PO•, PO₂•, and HPO₂ are thought to trap the H• and OH• radicals, forming less reactive species and thereby quenching the flame. canada.calookchem.com The effectiveness of the gas phase mechanism depends on the volatility of the phosphorus compound and its decomposition products. mdpi.com For this compound, the presence of propyl groups might influence its volatility and the nature of the phosphorus-containing species released into the gas phase.

This compound in Polymer Science

In addition to its potential as a flame retardant, this compound can also function as a plasticizer in various polymer systems. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains. nih.govspecialchem.com

Phosphate esters are known to be effective plasticizers, often providing a good balance of plasticizing efficiency and flame retardancy. specialchem.comresearchgate.net They are used in a variety of polymers, including polyvinyl chloride (PVC), polyurethanes, and cellulosic resins. The "efficiency" of a plasticizer is its ability to impart a desired level of softness or flexibility for a given concentration. specialchem.com

While specific data on the plasticizing efficiency of this compound is scarce, its molecular structure with flexible propyl groups suggests it could effectively plasticize rigid polymers. The phenyl group may contribute to its compatibility with aromatic polymers and enhance its thermal stability. The dual functionality of being both a plasticizer and a flame retardant makes phosphate esters like this compound potentially valuable in applications where both properties are required, such as in wire and cable insulation, coatings, and synthetic leather.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75348-28-6 |

| Molecular Formula | C₁₈H₃₃O₁₀P₃ |

| Boiling Point | 501.7°C at 760 mmHg |

| Flash Point | 270.3°C |

| Density | 1.238 g/cm³ |

Data sourced from publicly available chemical databases. lookchem.com

The incorporation of additives like this compound can have a significant impact on the thermal stability and mechanical properties of the host polymer. capes.gov.br

Mechanical Properties: As a plasticizer, this compound would be expected to decrease the tensile strength and modulus of a rigid polymer while increasing its elongation at break and flexibility. The extent of these changes depends on the concentration of the plasticizer and its compatibility with the polymer matrix. Over-plasticization or poor compatibility can lead to a significant deterioration of mechanical properties. The balance between achieving desired flexibility and maintaining adequate mechanical strength is a critical consideration in formulating with plasticizers. The addition of organophosphorus compounds can sometimes affect the impact strength of the material. For instance, the addition of TPP to an epoxy resin has been shown to improve its impact strength. capes.gov.br

Integration into Advanced Composite Materials

The use of this compound may also be explored in advanced composite materials, where a combination of flame retardancy, plasticization, and good mechanical performance is often required. In fiber-reinforced composites, for example, the resin matrix is a critical component that can be modified with additives to enhance its properties.

Chemical Interactions with Matrix Materials

There is no available research data detailing the chemical interactions, such as covalent bonding, hydrogen bonding, or van der Waals forces, between this compound and common polymer or ceramic matrix materials.

Stability and Performance in High-Temperature Environments

While a boiling point is listed, there are no studies available that evaluate the thermal decomposition threshold, char yield, or performance metrics of this compound when incorporated into materials subjected to high-temperature environments. lookchem.com Research on related aromatic phosphate esters, such as poly(resorcine phenyl phosphate), shows good thermal stability and charring properties, but these findings cannot be directly attributed to this compound. researchgate.net

Development of Novel Functional Materials

There is no information available to suggest that this compound has been investigated for the development of novel functional materials.

Incorporation into Optoelectronic or Semiconductor Devices

No studies were found that describe the incorporation or performance of this compound in optoelectronic or semiconductor applications. Research in this area tends to focus on different structures, such as porphyrin-based molecules. researchgate.net

Self-Healing Material Applications

The potential for this compound to be used in self-healing materials has not been explored in the available literature. Current research into self-healing polymers often involves different mechanisms and chemical moieties, such as terpyridine-metal complexes that allow for reversible bonding. nih.govnih.gov

Role in Advanced Organic Synthesis Research

Phenyl Tetrapropyl Triphosphate as a Reagent or Intermediate

The potential utility of this compound in organic synthesis would likely hinge on its ability to act as a source of a phosphoryl or pyrophosphoryl group.

Phosphorylating Agent in Complex Molecule Synthesis

In theory, this compound could serve as a phosphorylating agent. The central phosphorus-oxygen-phosphorus bonds of the triphosphate moiety are high-energy linkages, susceptible to nucleophilic attack. Cleavage of these bonds could allow for the transfer of a phosphate (B84403) group to a suitable nucleophile, such as an alcohol or an amine, on a complex molecular scaffold. However, no specific examples or methodologies for the use of this compound in this capacity have been documented in the scientific literature.

Precursor for the Generation of Reactive Phosphorus Species

Triphosphate derivatives can, under certain conditions, be precursors to more reactive phosphorus species. For instance, the activation of a triphosphate could lead to the formation of a metaphosphate or a pyrophosphate electrophile. These highly reactive intermediates could then participate in a variety of bond-forming reactions. The specific behavior of this compound in this context remains unexplored.

Enabling Novel Reaction Pathways

The unique structure of this compound, featuring both a phenyl group and propyl chains, could theoretically influence its reactivity and selectivity in novel reaction pathways.

Participation in Cascade or Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency. google.com While various phosphorus-containing compounds have been utilized in MCRs, there is no evidence to suggest that this compound has been employed in such a capacity. Its potential to participate in cascade reactions, where a series of intramolecular transformations are triggered by a single event, is also an area that lacks any research foundation.

Selective Functionalization of Organic Substrates

The selective functionalization of specific sites within a molecule is a key challenge in organic synthesis. google.com The steric and electronic properties of this compound could, in principle, direct its reactivity towards particular functional groups or positions on a substrate. The interplay between the phenyl ring and the propyl groups might offer a unique reactivity profile. Nevertheless, without experimental data, any discussion of its role in selective functionalization remains speculative.

Green Chemistry Considerations in Triphosphate Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. lookchem.com The synthesis of triphosphates often involves multiple steps and the use of protecting groups and activating agents, which can generate significant waste. nih.gov

The development of greener methods for the synthesis of organophosphorus compounds is an active area of research. lookchem.com This includes the use of biocatalysis and the development of more atom-economical synthetic routes. Any future synthesis of this compound would ideally incorporate these principles to minimize its environmental impact. Considerations would include the choice of starting materials, solvents, and catalysts to ensure a more sustainable process. However, as no established synthetic routes for this compound are widely reported, the application of green chemistry principles to its production is a prospective rather than a current reality.

Solvent-Free or Reduced-Solvent Methodologies

There is no available research demonstrating the use of this compound in solvent-free or reduced-solvent chemical syntheses. The principles of green chemistry encourage the reduction or elimination of volatile organic solvents to minimize environmental impact. researchgate.netnih.gov Methodologies such as mechanochemical synthesis (ball-milling) and reactions conducted in a neat (solvent-free) manner are key areas of investigation for many chemical transformations. nih.govmdpi.com However, the application of this compound as a reagent, catalyst, or solvent in such methodologies has not been documented.

Atom Economy and Waste Minimization Strategies

The concept of atom economy, a central tenet of green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final desired product, thereby minimizing waste. rsc.orglibretexts.orgscribd.com The efficiency of a reaction in this regard is often calculated as the percentage atom economy. libretexts.orgscranton.edu There are no published studies that evaluate the atom economy of reactions involving this compound or its role in developing waste minimization strategies. Research in this area typically involves designing synthetic routes that favor addition and rearrangement reactions over substitutions and eliminations, which inherently generate more byproducts. scribd.com Without specific reactions involving this compound, no analysis of its contribution to atom economy is possible.

Advanced Analytical Methodologies for Phenyl Tetrapropyl Triphosphate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of individual components within a mixture. For a compound like Phenyl tetrapropyl triphosphate, which combines a phenyl group with alkyl chains, a variety of chromatographic techniques can be employed, each offering distinct advantages in terms of selectivity, efficiency, and compatibility with different detectors.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile organophosphate esters. Given the presumed low volatility of this compound, HPLC is an exceptionally suitable method for its separation and quantification.

Reversed-phase HPLC is the most common mode used for organophosphate esters. ijcmas.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. chromatographyonline.comresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the presence of both the phenyl ring and the propyl chains would lead to significant retention on a C18 column, allowing for effective separation from more polar impurities or degradation products.

Advanced detection methods are critical for achieving the required sensitivity and selectivity.

Diode Array Detector (DAD) or Photo Diode Array (PDA) Detector: This type of UV-Vis detector can acquire a full UV spectrum at each point in the chromatogram. researchgate.net This is advantageous for method development, allowing for the selection of the optimal wavelength for detection of the phenyl group's chromophore, and for peak purity assessment. researchgate.net For this compound, the aromatic ring would provide strong UV absorbance, making DAD a primary choice for detection. ijcmas.com

Charged Aerosol Detection (CAD): CAD is a universal detection method that provides a response proportional to the mass of the non-volatile analyte, independent of its chemical structure. This makes it useful for quantifying compounds that lack a strong chromophore or when standards are unavailable.

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Phenyl-Alkyl Phosphates

| Parameter | Condition | Rationale for this compound |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm particle size researchgate.net | Provides excellent separation for moderately nonpolar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water ijcmas.com | Allows for the elution of a range of analytes with varying polarities. |

| Flow Rate | 1.0 mL/min researchgate.net | A standard flow rate for analytical scale separations. |

| Detection | DAD, 210-260 nm ijcmas.comresearchgate.net | The phenyl group exhibits absorbance in this range. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temp. | 30 °C spectralabsci.com | Ensures reproducible retention times. |

This table is illustrative and based on methods for similar organophosphate esters. Actual conditions would require optimization.

Gas Chromatography (GC) with Mass Spectrometry Detection (GC/MS) for Volatile Derivatives

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. sci-hub.se While this compound itself is likely not sufficiently volatile for direct GC analysis without significant decomposition, the technique is highly relevant for the analysis of its more volatile precursors, degradation products, or specifically prepared volatile derivatives. For instance, analysis of related compounds like triphenyl phosphate (B84403) (TPP) is common via GC-MS. restek.com

The core of this method involves injecting the sample into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (typically helium). sci-hub.sechromatographyonline.com Separation occurs based on the analyte's boiling point and its interaction with the stationary phase coating the column.

Programmable Temperature Vaporization (PTV) Inlet: This advanced inlet allows for the injection of larger sample volumes, thereby lowering the method's detection limits. sci-hub.sesci-hub.se

Mass Spectrometry (MS) Detection: MS is the most common detector paired with GC for the analysis of organophosphate esters. sci-hub.sechromatographyonline.com It bombards the eluting compounds with electrons (Electron Ionization - EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for highly confident identification. restek.commsu.edu

Table 2: Representative GC/MS Conditions for Analysis of Organophosphate Esters

| Parameter | Condition | Relevance to this compound Analysis |

|---|---|---|

| Column | HP-5 or OV-5 (30 m x 0.25 mm, 0.25 µm) sci-hub.sechromatographyonline.com | A common, low-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium, 1.2-1.5 mL/min sci-hub.sechromatographyonline.com | Inert and provides good chromatographic efficiency. |

| Inlet Temperature | 280 °C chromatographyonline.com | Ensures complete vaporization of analytes like TPP. |

| Oven Program | Temperature gradient (e.g., 70°C to 280°C) chromatographyonline.com | Separates compounds with a range of boiling points. |

| Detector | Mass Spectrometer (Ion Trap or Quadrupole) sci-hub.se | Provides definitive identification through fragmentation patterns. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible, library-searchable spectra. |

This table is illustrative. Direct GC analysis of this compound is unlikely; these conditions apply to related, more volatile compounds or derivatives.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) merges the advantages of both GC and HPLC. libretexts.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This technique is particularly well-suited for the separation of thermally labile, low-to-moderate molecular weight compounds and is renowned for its application in chiral separations. wikipedia.org

For a molecule like this compound, SFC offers several potential benefits:

High Speed: The low viscosity of the supercritical mobile phase allows for much faster separations compared to HPLC, with run times often in the range of minutes. youtube.com

Green Chemistry: The primary mobile phase, CO2, is environmentally benign compared to the organic solvents used in HPLC.

Orthogonal Selectivity: SFC can often separate compounds that are difficult to resolve by either HPLC or GC.

SFC is typically considered a form of normal-phase chromatography, making it ideal for separating isomers and compounds with varying polarity. wikipedia.orgmz-at.de The technique's instrumentation is similar to HPLC but requires a back-pressure regulator to maintain the mobile phase in its supercritical state. wikipedia.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method like tandem mass spectrometry (MS/MS), provide the highest levels of sensitivity and selectivity. These are the definitive methods for trace analysis and structural confirmation.

LC-MS/MS for Structural Confirmation and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace levels of organophosphate esters in complex matrices. walisongo.ac.idnih.gov This method combines the superior separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.

The process involves:

Separation: The sample is first separated using HPLC, as described in section 9.1.1.

Ionization: As the analyte elutes from the column, it enters an ionization source, typically Electrospray Ionization (ESI), which generates charged molecular ions (e.g., [M+H]+ or [M+Na]+) with minimal fragmentation. nih.gov

Tandem Mass Spectrometry (MS/MS): The charged parent ions are selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates background noise, enabling quantification at very low levels (ng/L or ppb). nih.govnih.gov

LC-MS/MS would be the ideal technique for confirming the structure of this compound by determining its exact mass and characteristic fragmentation patterns, and for quantifying it at trace concentrations in environmental or biological samples. nih.gov

Table 3: Hypothetical LC-MS/MS MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Application |

|---|

This table is hypothetical. The specific m/z values would need to be determined experimentally following infusion of a pure standard into the mass spectrometer.

GC-MS/MS for Isomeric Differentiation and Degradation Product Identification

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity over conventional GC-MS, which is particularly useful when analyzing complex samples or differentiating between isomers. walisongo.ac.idresearchgate.net While direct analysis of this compound is challenging, this technique would be invaluable for identifying and quantifying its potential degradation products or isomeric impurities that are amenable to gas chromatography. researchgate.net

For example, isomers of organophosphates can be difficult to distinguish using single-quadrupole GC-MS because they often produce very similar mass spectra. msu.edu However, with GC-MS/MS, subtle differences in the fragmentation pathways of the isomers can be exploited. By selecting a specific precursor ion and monitoring unique product ions for each isomer, it is possible to differentiate and quantify them even when they co-elute chromatographically. msu.edu This capability is crucial for identifying by-products in a manufacturing process or specific degradation pathways. researchgate.net A comparison of analytical techniques showed that for organophosphate esters, the order of performance could be ranked as GC-MS < GC-MS/MS < LC-MS/MS. walisongo.ac.id

Advanced Spectroscopic Methods for In-Situ Studies

The in-depth understanding of the behavior of complex organophosphate molecules like this compound under various conditions necessitates the use of advanced spectroscopic techniques capable of probing molecular structure and dynamics in real-time and in the solid state. These methods provide critical insights that are often inaccessible through conventional analytical approaches.

Time-Resolved Spectroscopy for Reaction Intermediates

Time-resolved spectroscopy is a powerful tool for studying the fleeting intermediates that form during chemical reactions. youtube.com By employing pump-probe techniques, where an initial laser pulse (the pump) initiates a reaction and a subsequent, delayed pulse (the probe) interrogates the system, it is possible to track the evolution of molecular species on timescales ranging from femtoseconds to milliseconds. youtube.comnih.gov This is particularly valuable for elucidating the mechanisms of reactions involving this compound, such as hydrolysis or thermal decomposition.

Transient Absorption (TA) Spectroscopy: In a hypothetical study, transient absorption spectroscopy could be employed to monitor the hydrolysis of this compound. Upon photo-initiation, the formation and decay of key intermediates, such as a protonated triphosphate species or a pentacoordinate phosphorus transition state, could be tracked by their unique absorption spectra in the UV-visible range. The kinetics of these intermediates provide essential data for constructing a detailed reaction pathway. For instance, single-wavelength kinetic traces can reveal the rates of formation and decay of specific transient species. youtube.comprinceton.edu

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy offers the advantage of providing structural information about transient species. unipr.it The vibrational frequencies of key functional groups, such as the P=O and P-O-C bonds, are sensitive to changes in the electronic and geometric structure of the molecule. By monitoring these vibrational bands as a function of time after reaction initiation, it is possible to identify intermediates and follow their structural evolution. For example, a shift in the P=O stretching frequency could indicate the formation of a hydrogen-bonded intermediate during solvolysis. unipr.itnih.gov

Table 1: Hypothetical Time-Resolved Spectroscopy Data for this compound Reaction Intermediates

| Technique | Intermediate Species | Key Spectral Feature | Timescale | Kinetic Information |

| Transient Absorption | Protonated Triphosphate | Broad absorption band centered at 320 nm | 10 - 100 ps | Formation and initial decay kinetics |

| Time-Resolved IR | Pentacoordinate Intermediate | Shift in P=O stretch from 1280 cm⁻¹ to 1250 cm⁻¹ | 100 ps - 10 ns | Rate of formation and conversion to product |

| Femtosecond Stimulated Raman | Phenyl Cation Radical | New Raman bands at 1550 cm⁻¹ and 1010 cm⁻¹ | 50 fs - 5 ps | Ultrafast electron transfer dynamics |

Detailed research findings from analogous systems, such as studies on ATP hydrolysis, have shown that the transient phase can be complex, sometimes involving multiple rate processes. nih.govnih.gov Similar complexities would be anticipated for this compound, where the interplay of the phenyl and tetrapropyl groups could lead to multiple competing reaction pathways. The high temporal and spectral resolution of techniques like femtosecond stimulated Raman spectroscopy (FSRS) would be invaluable in dissecting these intricate dynamics. nih.gov

Solid-State NMR for Material Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of materials in the solid state, where techniques requiring sample dissolution are not applicable. nih.govmdpi.com For this compound, ³¹P and ¹³C ssNMR would provide detailed insights into its solid-state conformation, packing, and the presence of any polymorphism or amorphous content.

³¹P Solid-State NMR: The phosphorus-31 nucleus is a highly sensitive probe of the local chemical environment in phosphate-containing compounds. nih.gov ³¹P Magic Angle Spinning (MAS) NMR spectra can distinguish between chemically distinct phosphorus atoms within the molecule. For this compound, one would expect to observe distinct resonances for the different phosphate groups in the triphosphate chain, influenced by their proximity to the phenyl and propyl groups. The chemical shift values and the presence of spinning sidebands can provide information about the chemical shift anisotropy, which is related to the local symmetry of the phosphate groups. researchgate.net In crystalline materials, distinct peaks would be observed, while amorphous domains would give rise to broader lineshapes. mdpi.comnih.gov

¹³C Solid-State NMR: Complementary to ³¹P ssNMR, ¹³C ssNMR can be used to probe the organic moieties of this compound. Cross-polarization magic angle spinning (CP-MAS) experiments would enhance the signal of the carbon atoms, allowing for the resolution of distinct resonances for the aromatic carbons of the phenyl group and the aliphatic carbons of the tetrapropyl chains. These spectra can be used to confirm the covalent structure and to identify different solid-state conformations or packing arrangements that affect the local electronic environment of the carbon atoms. nih.gov Two-dimensional correlation experiments, such as ¹H-¹³C HETCOR, could be employed to establish through-space proximities between different parts of the molecule, providing crucial constraints for structural modeling.

Table 2: Representative ³¹P Solid-State NMR Parameters for Organophosphate Compounds

| Phosphorus Species | Isotropic Chemical Shift (δiso) / ppm | Chemical Shift Anisotropy (Δσ) / ppm | Notes |

| Crystalline Orthophosphate | -5 to 5 | 40 - 80 | Sharp, well-defined peaks. rsc.org |

| Amorphous Calcium Phosphate | 2.5 - 3.5 | N/A | Broad, featureless peak. nih.gov |

| Pyrophosphate | -10 to -5 | 90 - 120 | Distinct from orthophosphates. researchgate.net |

| Triphosphate (internal) | -20 to -15 | 100 - 140 | Sensitive to counter-ion and hydration. |

| Phenyl Phosphate Ester | -10 to -18 | 110 - 150 | Anisotropy influenced by the aromatic ring. |

The analysis of ssNMR data can be further enhanced by computational methods. Density Functional Theory (DFT) calculations can be used to predict NMR parameters for proposed structures, and by comparing these with experimental data, a more refined structural model of this compound in the solid state can be developed. nih.gov Time-resolved solid-state NMR has also emerged as a technique to follow reactions in the solid state, offering a way to directly observe enzyme-intermediate complexes, a methodology that could be adapted to study reactions of this compound on solid supports or in formulated products. nih.gov

An article on "this compound" focusing on the requested future research directions cannot be generated at this time. Extensive searches have revealed a significant lack of specific scientific literature and data pertaining to this particular chemical compound. The search results did not provide information on its synthesis, biological properties, computational analysis, or environmental fate.

The provided outline requires detailed, scientifically accurate content for each section, including data tables and research findings. Without any available research on "this compound," fulfilling these requirements and adhering to the strict content inclusions is not possible. The topics outlined, such as the development of asymmetric synthesis routes, exploration of biological mimicry, computational design of analogues, integration into sensing systems, and investigation of environmental degradation pathways, are highly specific and necessitate dedicated studies on the compound .

Further research on "this compound" would be required to provide the foundational knowledge needed to address the future research directions outlined in the user's request. At present, the scientific community has not published research that would enable the creation of a thorough and accurate article on this specific subject.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.